
Piperazinium, 1,1'-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride typically involves the reaction of piperazine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary, but it generally involves multiple steps to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions are crucial to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
Scientific Research Applications
Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-Trimethylenebis(4-(3-chlorophenyl)piperazine): This compound has a similar structure but with different substituents on the piperazine ring.
1,1’-Trimethylenebis(uracil) photodimer: Another related compound with a different core structure but similar functional groups.
Uniqueness
Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
102517-21-5 |
|---|---|
Molecular Formula |
C17H38Cl6N4 |
Molecular Weight |
511.2 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1-[3-[4-(2-chloroethyl)-1-methylpiperazin-1-ium-1-yl]propyl]-1-methylpiperazin-1-ium;dichloride;dihydrochloride |
InChI |
InChI=1S/C17H36Cl2N4.4ClH/c1-22(14-8-20(6-4-18)9-15-22)12-3-13-23(2)16-10-21(7-5-19)11-17-23;;;;/h3-17H2,1-2H3;4*1H/q+2;;;;/p-2 |
InChI Key |
ZKRPCUFOVODZCY-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCl)CCC[N+]2(CCN(CC2)CCCl)C.Cl.Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


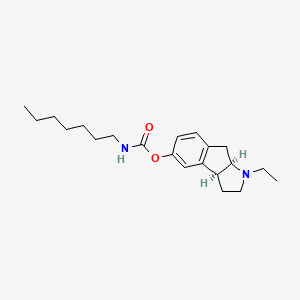
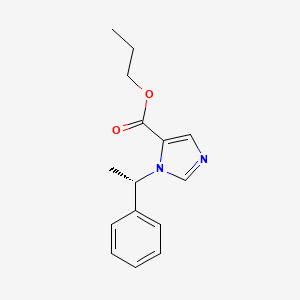
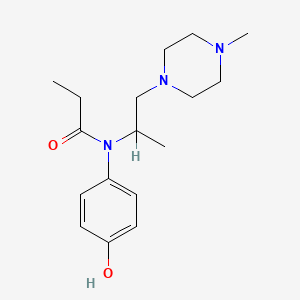
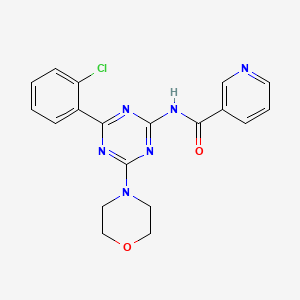
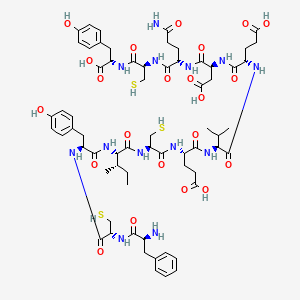




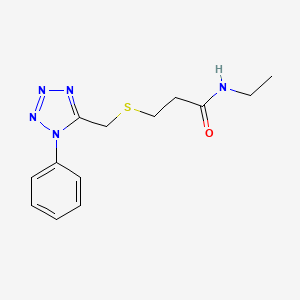

![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)


